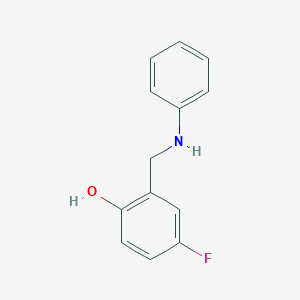

2-(Anilinomethyl)-4-fluorophenol

Description

2-(Anilinomethyl)-4-fluorophenol is a secondary amine derivative featuring a phenol ring substituted with a fluorine atom at the 4-position and an anilinomethyl group (-CH₂-C₆H₅NH₂) at the 2-position. Its molecular formula is C₁₃H₁₁FNO, with a molecular weight of 219.23 g/mol. This compound is synthesized through a two-step process: (1) condensation of 4-fluorophenol with aniline derivatives to form a Schiff base intermediate, followed by (2) reduction using agents like sodium borohydride (NaBH₄) . The fluorine substituent enhances electronegativity and may influence biological activity, solubility, and metabolic pathways compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(anilinomethyl)-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGZBVUXTRXLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a class of aminomethylphenol derivatives. Key structural analogs include:

| Compound Name | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|

| 2-(Anilinomethyl)phenol | C₁₃H₁₃NO | Phenol with anilinomethyl (no F) | Lacks 4-fluoro group |

| 2-[(Ethylamino)methyl]-4-fluorophenol | C₉H₁₂FNO | Ethylamino group instead of aniline | Smaller substituent, lower MW (169.20 g/mol) |

| 2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol | C₁₇H₁₄FN₃O | Pyrimidinyl substituent | Extended aromatic system, higher MW (295.31 g/mol) |

| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | C₁₆H₂₀N₂O | Methoxy and dimethylamino groups | Non-fluorinated, different electronic effects |

Physicochemical Properties

- Acidity: The 4-fluoro group increases phenol acidity (pKa ~8.1) compared to non-fluorinated analogs (e.g., 2-(anilinomethyl)phenol, pKa ~9.5) due to electron-withdrawing effects .

- Solubility: Fluorine enhances hydrophilicity, but the bulky anilinomethyl group reduces water solubility. Ethylamino analogs (e.g., 2-[(Ethylamino)methyl]-4-fluorophenol) are more soluble in polar solvents .

- Stability: Fluorine improves metabolic stability. Glycosylation studies show 4-fluorophenol derivatives are less reactive (32% β-glucoside conversion) than 2-fluorophenol (60%) in plant cells .

Spectroscopic Characterization

- FTIR: The O-H stretch in 4-fluorophenol derivatives appears at ~3200 cm⁻¹, shifted from non-fluorinated analogs (~3400 cm⁻¹) due to hydrogen-bonding effects .

- ¹⁹F NMR: Fluorine chemical shifts range from -110 to -120 ppm, distinct from other halogenated phenols .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Anilinomethyl)-4-fluorophenol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Mitsunobu reactions to introduce the anilinomethyl group onto 4-fluorophenol. For example, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate in THF) enable etherification with substituted phenols . Optimize stoichiometry (e.g., 1:1.2 molar ratio of 4-fluorophenol to aniline derivatives) and temperature (0°C to room temperature) to minimize side reactions. Monitor progress via TLC or HPLC, targeting yields >70% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : Confirm purity (>97%) and detect unreacted precursors.

- NMR (¹H/¹³C) : Verify substitution patterns (e.g., fluorine at C4, anilinomethyl at C2) and rule out regioisomers.

- Melting Point Analysis : Compare observed values (e.g., 130–135°C) with literature to assess crystallinity .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodological Answer : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools to predict membrane permeability. Assess stability in aqueous buffers (pH 2–10) using UV-Vis spectroscopy to identify degradation products. Fluorine’s electron-withdrawing effect enhances stability but may reduce solubility; consider DMSO or PEG-400 as co-solvents .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in catalytic transformations (e.g., oxidation, cross-coupling)?

- Methodological Answer : Fluorine at C4 directs electrophilic substitution to the ortho/para positions. In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the anilinomethyl group acts as a directing group, enabling regioselective C–H functionalization. Compare reaction rates with non-fluorinated analogs to quantify electronic effects. Use DFT calculations to map charge distribution and transition states .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. For example:

- Chiral Resolution : Separate enantiomers via chiral HPLC and test individually for receptor binding (e.g., tyrosine kinase inhibition) to isolate active forms .

- Enzyme Assay Optimization : Include co-factors (e.g., NADPH for cytochrome P450 interactions) and control for aldehyde activators, which may enhance or inhibit activity depending on substrate size .

Q. How can computational modeling guide the design of this compound analogs with improved receptor selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., ALK or ROS1 kinases). Prioritize analogs with stronger hydrogen bonds to catalytic residues (e.g., Lysine 1680 in ALK).

- QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. ethyl groups on the anilinomethyl chain) with IC₅₀ values to identify pharmacophores .

Q. What mechanisms underlie the defluorination of this compound in enzymatic systems, and how can this inform toxicity studies?

- Methodological Answer : Cytochrome P450BM3-F87G catalyzes defluorination via radical intermediates. Use LC-MS to detect fluoride release and glutathione adducts. Compare kinetics with 4-fluorophenol (kcat ~21 min⁻¹ with 2-decenal activator) to assess steric/electronic effects of the anilinomethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.